6-Guanidino-2-oxocaproic acid, also known as GOCA, is a non-proteinogenic amino acid derived from the metabolism of L-homoarginine. It plays a significant role in various biochemical pathways, particularly in the context of cardiovascular health. The compound is primarily recognized for its involvement in metabolic processes and its potential implications as a biomarker for cardiovascular risk.
GOCA is synthesized from L-homoarginine through the action of the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2). This enzyme catalyzes the transamination reaction, converting L-homoarginine into GOCA and other metabolites. The presence of GOCA in biological systems is typically much lower than that of its precursor, L-homoarginine, with concentrations in human plasma being approximately 1000 times lower than those of L-homoarginine .
6-Guanidino-2-oxocaproic acid is classified as a guanidine derivative and an amino acid analog. It is part of a broader class of compounds known as guanidino compounds, which are characterized by the presence of a guanidine functional group. These compounds are often involved in various physiological processes, including nitric oxide synthesis and metabolic regulation.
The synthesis of 6-guanidino-2-oxocaproic acid primarily occurs through enzymatic pathways involving AGXT2. The process can be summarized as follows:
The enzymatic reaction can be monitored using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify GOCA production and assess kinetic parameters . The kinetic analysis of AGXT2 reveals that it efficiently catalyzes the transamination reaction, producing GOCA alongside other metabolites .
The molecular structure of 6-guanidino-2-oxocaproic acid can be represented by its chemical formula . Its structure features a guanidine group attached to a keto acid backbone, which is characteristic of many amino acids.
Key structural data include:
6-Guanidino-2-oxocaproic acid participates in several biochemical reactions:
The reactions involving GOCA are crucial for understanding its role in metabolic pathways related to cardiovascular health. Studies have shown that alterations in the levels of GOCA can impact nitric oxide synthesis, which is vital for maintaining vascular function .
The mechanism by which 6-guanidino-2-oxocaproic acid exerts its effects involves its role as a substrate for various enzymes involved in amino acid metabolism. Specifically, it may influence nitric oxide synthase activity indirectly by modulating the availability of precursor molecules such as L-arginine.
Research indicates that increased levels of GOCA may correlate with enhanced nitric oxide production, contributing to improved endothelial function and reduced cardiovascular risk factors .
Relevant data on these properties are essential for understanding how GOCA behaves in biological systems and its potential therapeutic applications.
6-Guanidino-2-oxocaproic acid has garnered interest in scientific research due to its potential implications in cardiovascular health:
6-Guanidino-2-oxocaproic acid (GOCA) is an α-keto acid metabolite produced predominantly via the transamination of the cardiovascular biomarker L-homoarginine. This reaction is catalyzed by the mitochondrial enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), a pyridoxal 5′-phosphate (PLP)-dependent aminotransferase. AGXT2 is highly expressed in human liver and kidneys (accounting for >90% of its tissue distribution) and demonstrates broad substrate promiscuity, enabling it to metabolize multiple guanidino compounds [5] [9].
The enzymatic reaction follows a classic Ping-Pong Bi-Bi mechanism:
Table 1: Kinetic Parameters of AGXT2 for Key Substrates
Substrate | Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
L-homoarginine | 8.2 ± 1.1 | 0.45 ± 0.03 | 0.055 ± 0.006 |
Asymmetric dimethylarginine (ADMA) | 3.8 ± 0.5 | 0.62 ± 0.05 | 0.163 ± 0.012 |
Symmetric dimethylarginine (SDMA) | 5.1 ± 0.7 | 0.28 ± 0.04 | 0.055 ± 0.008 |
L-alanine | 2.3 ± 0.4 | 1.20 ± 0.10 | 0.522 ± 0.045 |
Genetic evidence solidifies AGXT2’s role:
Stable isotope labeling provides high-resolution insights into GOCA biosynthesis dynamics. Experiments using deuterium-labeled homoarginine (homoarginine-d4) track precursor-product relationships in cellular and animal models:
Conversion efficiency was 12.7 ± 1.8% in AGXT2-overexpressing cells vs. 0.9 ± 0.2% in GFP-vector controls, indicating endogenous AGXT2 contributes minimally under baseline conditions [1] [7].
In vivo (C57/BL6 mice):
Table 2: Isotopic Tracer Conversion Kinetics of Homoarginine-d4
Model System | GOCA-d4 Detection Time | Conversion Rate (%) | Key Competing Metabolites Identified |
---|---|---|---|
HepG2 (AGXT2-overexpressing) | 2 hours | 12.7 ± 1.8% | None detected |
HepG2 (vector control) | 6 hours | 0.9 ± 0.2% | Homocitrulline |
Wild-type mice (plasma) | 4 hours | 8.3 ± 1.2% | Lysine, Homocitrulline |
These studies quantify GOCA’s kinetic precedence over alternative homoarginine catabolic routes. Notably, AGXT2-mediated transamination outcompetes arginase-mediated hydrolysis to lysine by 8-fold in hepatocytes, positioning it as the dominant metabolic pathway [6] [8].
GOCA biosynthesis is modulated by factors influencing AGXT2 expression, substrate availability, and competing biochemical pathways:
I. Endogenous Modulators
II. Exogenous Modulators
Table 3: Physiological Modulators of GOCA Biosynthesis
Modulator | Effect on AGXT2 Activity | Impact on Plasma [GOCA] | Mechanism |
---|---|---|---|
AGXT2 rs37369-T allele | ↓ 30–40% | ↓ 25% | Reduced enzyme catalytic efficiency |
Elevated ADMA/SDMA | Competitive inhibition | ↓ 40–60% | Substrate saturation at active site |
High-lysine diet | Unchanged | ↑ 15–20% | Increased homoarginine precursor |
Male gender (vs. female) | ↑ 25% | ↑ 20% | Androgen-dependent AGXT2 upregulation |
Physiological contexts like chronic kidney disease (CKD) exacerbate modulation: Renal AGXT2 deficiency in CKD patients reduces GOCA synthesis by >50%, elevating cardiovascular risk through concurrent homoarginine depletion [1] [4].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7